molecular formula C26H38O7 B1235810 10-desacetyltaxuyunnanin C

10-desacetyltaxuyunnanin C

Cat. No.: B1235810
M. Wt: 462.6 g/mol
InChI Key: RAKDXBHPGCOTQG-SFPMZPPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-desacetyltaxuyunnanin C is a taxane diterpenoid.

Scientific Research Applications

1. Pharmacokinetic Characterization in Novel Formulations

10-Desacetyltaxuyunnanin C, due to its low water solubility, presents challenges in bioavailability. Research has focused on developing novel formulations, such as nano-emulsions and water-soluble powders, to improve its solubility and dispersion in water. These formulations facilitate the formation of nano-sized emulsions and micron-sized particles, potentially enhancing its pharmacokinetic profile (Hatanaka et al., 2008).

2. Synthesis for Improved Derivatives

Efforts in synthetic chemistry have been directed towards creating derivatives of this compound, like docetaxel. These synthetic pathways involve intricate steps like esterification and deprotection, leading to novel compounds that could possess enhanced therapeutic properties or better pharmacological profiles (Lucatelli et al., 2002).

3. Bioconversion and Microbial Transformation

Bioconversion processes using specific microbial strains have been explored for metabolizing this compound. This approach can lead to the generation of new compounds with potential therapeutic applications, diversifying the range of derivable molecules from the parent compound (Li et al., 2007).

4. Role in Antibody Drug Conjugates

This compound has been a focus in the development of antibody drug conjugates (ADCs). Research has been conducted on creating structural modifications and evaluating its effectiveness as a payload in ADCs, which are used in targeted cancer therapies (Maderna & Leverett, 2015).

Properties

Molecular Formula

C26H38O7

Molecular Weight

462.6 g/mol

IUPAC Name

[(1S,2S,3S,5S,8S,10S,14S)-2,14-diacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate

InChI

InChI=1S/C26H38O7/c1-13-11-20(32-16(4)28)23-24(33-17(5)29)22-14(2)19(31-15(3)27)9-10-26(22,8)12-18(30)21(13)25(23,6)7/h18-20,22-24,30H,2,9-12H2,1,3-8H3/t18-,19-,20-,22-,23-,24-,26-/m0/s1

InChI Key

RAKDXBHPGCOTQG-SFPMZPPXSA-N

Isomeric SMILES

CC1=C2[C@H](C[C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)[C@H](C1)OC(=O)C)OC(=O)C)OC(=O)C)C)O

Canonical SMILES

CC1=C2C(CC3(CCC(C(=C)C3C(C(C2(C)C)C(C1)OC(=O)C)OC(=O)C)OC(=O)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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